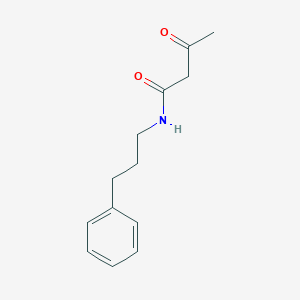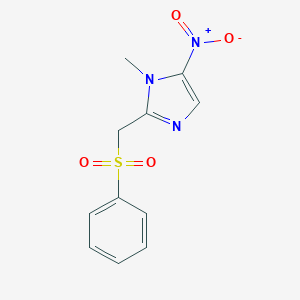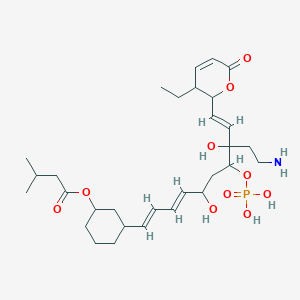
4-Aminospiroperidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminospiroperidol is a chemical compound that belongs to the class of spiro compounds. It is widely used in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
4-Aminospiroperidol acts as a dopamine D2 receptor antagonist. It binds to the dopamine receptors in the brain and blocks the action of dopamine. This leads to a decrease in dopamine activity, which is thought to be responsible for the therapeutic effects of the compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Aminospiroperidol are not fully understood. However, it is known to affect the dopamine system in the brain, which is involved in reward, motivation, and pleasure. It may also affect other neurotransmitter systems, such as serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Aminospiroperidol in lab experiments is its potency as a dopamine D2 receptor antagonist. It is also relatively easy to synthesize and purify. However, one limitation is its potential for off-target effects on other neurotransmitter systems.
Direcciones Futuras
There are several future directions for the study of 4-Aminospiroperidol. One direction is the development of more selective dopamine D2 receptor antagonists. Another direction is the study of the compound's effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Aminospiroperidol.
Métodos De Síntesis
The synthesis of 4-Aminospiroperidol involves the reaction of spiroperidol with ammonia in the presence of a catalyst. The reaction yields 4-Aminospiroperidol as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-Aminospiroperidol is used in scientific research for its unique properties. It is a potent dopamine D2 receptor antagonist and has been used in the study of dopamine receptors. It has also been used in the study of schizophrenia and other psychiatric disorders.
Propiedades
Número CAS |
114442-96-5 |
|---|---|
Nombre del producto |
4-Aminospiroperidol |
Fórmula molecular |
C23H27FN4O2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H27FN4O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16,25H2,(H,26,30) |
Clave InChI |
MJEREOGWNZGKRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |
Otros números CAS |
114442-96-5 |
Sinónimos |
4-aminospiroperidol ASPD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
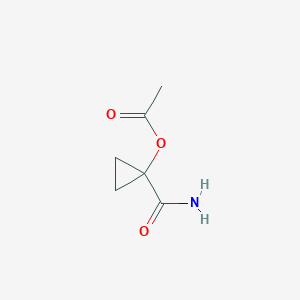



![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)
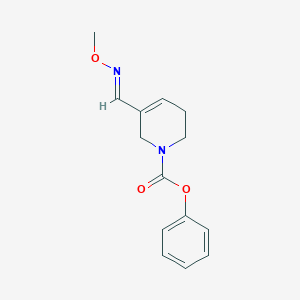
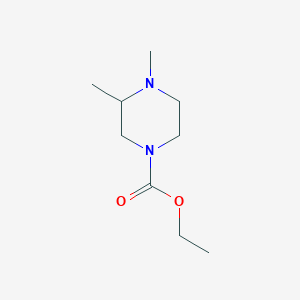

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)
